molecular formula C12H13N3 B1380745 (4-Aminomethyl-phenyl)-pyridin-4-yl-amine CAS No. 1516987-57-7

(4-Aminomethyl-phenyl)-pyridin-4-yl-amine

Cat. No.: B1380745
CAS No.: 1516987-57-7
M. Wt: 199.25 g/mol
InChI Key: RSKLQAKKLSQDJI-UHFFFAOYSA-N
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Description

(4-Aminomethyl-phenyl)-pyridin-4-yl-amine is an organic compound that features both an aminomethyl group and a pyridinyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminomethyl-phenyl)-pyridin-4-yl-amine typically involves the reaction of 4-aminomethylbenzoic acid with pyridine derivatives. One common method includes the reduction of 4-aminomethylbenzoic acid using lithium aluminum hydride (LiAlH4) to yield the desired product . The reaction is carried out under anhydrous conditions to prevent the decomposition of the reducing agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reduction reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Aminomethyl-phenyl)-pyridin-4-yl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can further modify the aminomethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary amines.

Scientific Research Applications

(4-Aminomethyl-phenyl)-pyridin-4-yl-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is employed in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Aminomethyl-phenyl)-pyridin-4-yl-amine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyridinyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Aminomethyl-phenyl)-methanol: This compound features a methanol group instead of a pyridinyl group.

    (4-Aminomethyl-phenyl)-methanamine: Similar to the target compound but with a methanamine group.

Uniqueness

(4-Aminomethyl-phenyl)-pyridin-4-yl-amine is unique due to the presence of both an aminomethyl group and a pyridinyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-8H,9,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKLQAKKLSQDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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